1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound characterized by the presence of multiple pyrazole rings and trifluoromethyl groups
Preparation Methods
The synthesis of 1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multistep organic synthesis techniques. One common approach includes the use of Friedel-Crafts acylation followed by nitration and subsequent reduction steps . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, often through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities .
Comparison with Similar Compounds
Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Utilized in various chemical reactions due to its unique properties.
Compared to these compounds, 1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE stands out due to its multiple pyrazole rings and the specific arrangement of trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H14F6N8O2 |
---|---|
Molecular Weight |
464.33 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H14F6N8O2/c1-28-5-8(11(26-28)15(17,18)19)23-13(31)7-4-10(30(3)25-7)14(32)24-9-6-29(2)27-12(9)16(20,21)22/h4-6H,1-3H3,(H,23,31)(H,24,32) |
InChI Key |
AUOYYVRZXXCWSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=CC(=NN2C)C(=O)NC3=CN(N=C3C(F)(F)F)C |
Origin of Product |
United States |
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